(R)-2-phenyloxetane
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-phenyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9H,6-7H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHJOAVOTFFIMP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of (R)-2-Phenyloxetane
Introduction
(R)-2-phenyloxetane is a valuable chiral building block in modern medicinal and process chemistry. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often conferring improved metabolic stability, aqueous solubility, and lipophilicity to drug candidates.[1] The defined stereochemistry at the C2 position makes this compound a critical synthon for accessing complex, three-dimensional molecular architectures.
This guide provides an in-depth overview of the essential spectroscopic data required for the unambiguous identification and characterization of this compound. It is intended for researchers, scientists, and drug development professionals who require a practical, field-proven understanding of how to synthesize and validate this important molecule.
A Note on Enantiomeric Data: Standard spectroscopic techniques such as NMR, IR, and Mass Spectrometry do not differentiate between enantiomers. The data presented herein for this compound are identical to those for its (S)-enantiomer and the racemic mixture. Differentiation and confirmation of enantiopurity require specialized techniques, such as chiral chromatography, which will be detailed in this guide.
Synthesis and Chiral Integrity Verification
The synthesis of enantiomerically enriched 2-phenyloxetane typically proceeds via an intramolecular Williamson ether synthesis. This approach provides a reliable and scalable route to the target molecule.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the preparation of 2-phenyloxetane from its corresponding chlorohydrin precursor.[2]
Objective: To synthesize this compound via base-mediated cyclization of (R)-3-chloro-1-phenylpropan-1-ol.
Materials:
-
(R)-3-chloro-1-phenylpropan-1-ol
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (R)-3-chloro-1-phenylpropan-1-ol (1.0 eq) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add powdered potassium hydroxide (or NaH, portion-wise) (1.5 - 2.0 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Upon completion, cautiously quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Final Product: The crude product is typically purified by flash column chromatography on silica gel to yield this compound as a colorless oil.
Experimental Protocol: Chiral GC Analysis
Confirming the enantiomeric excess (e.e.) is a critical self-validating step for this protocol.
Objective: To determine the enantiomeric ratio of the synthesized 2-phenyloxetane.
Instrumentation & Consumables:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Chiral GC Column: Chirasil-DEX CB (25 m x 0.25 mm) or equivalent[2]
-
Helium (carrier gas)
-
Sample vial and syringe
GC Parameters (adapted from[2]):
-
Column: Chirasil-DEX CB
-
Carrier Gas: Helium
-
Column Head Pressure: 18 psi
-
Flow Rate: 1.5 mL/min
-
Oven Temperature: 90 °C (isothermal)
-
Injector and Detector Temperature: 250 °C
-
Expected Retention Times: (S)-enantiomer: ~27.9 min; (R)-enantiomer: ~29.8 min
Procedure:
-
Prepare a dilute solution of the purified 2-phenyloxetane in a suitable solvent (e.g., hexane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC.
-
Integrate the peaks corresponding to the (S) and (R) enantiomers to calculate the enantiomeric excess.
Spectroscopic Analysis Workflow
A systematic workflow ensures all necessary data is collected for complete structural elucidation and confirmation.
Caption: Key MS Fragmentation Pathways.
References
-
Coppi, D. I., Salomone, A., Perna, F. M., & Capriati, V. (2011). 2-Lithiated-2-phenyloxetane: a new attractive synthon for the preparation of oxetane derivatives. Chemical Communications, 47(35), 9918–9920. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 570555, 2-Phenyloxetane. Retrieved February 10, 2026 from [Link].
-
MySkinRecipes. (n.d.). 2-Phenyloxetane. Retrieved February 10, 2026, from [Link]
Sources
The Compass of (R)-2-Phenyloxetane: A Technical Guide to Safe and Effective Handling in Research and Development
For the modern researcher, scientist, and drug development professional, the oxetane ring system represents a cornerstone of contemporary medicinal chemistry. Its unique conformational constraints and advantageous physicochemical properties have established it as a valuable bioisostere and a key building block in the synthesis of novel therapeutics.[1][2][3] Among this class of compounds, (R)-2-phenyloxetane stands out as a chiral intermediate of significant interest. This guide provides a comprehensive technical overview of its safe handling, reactivity, and the critical considerations required for its effective use in a laboratory setting. It is designed not as a rigid protocol, but as a foundational resource to empower researchers to make informed, safety-conscious decisions.
The Molecular Profile and Hazard Landscape of this compound
A thorough understanding of the inherent properties and potential hazards of a chemical is the bedrock of safe laboratory practice. This section delineates the known characteristics of this compound.
Physicochemical Data
A precise understanding of a compound's physical properties is essential for designing experiments, including reaction setup, purification, and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | PubChem[4] |
| Molecular Weight | 134.17 g/mol | PubChem[4] |
| Appearance | Not explicitly stated, likely a liquid | General knowledge |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Insoluble in water; soluble in many organic solvents | General knowledge of ethers |
| Ring Strain Energy | ~106 kJ/mol | [1] |
Toxicological Profile and GHS Classification
This compound is classified as a hazardous substance, and appropriate precautions must be taken to avoid exposure.
Globally Harmonized System (GHS) Classification:
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]
Primary Routes of Exposure:
-
Inhalation: Vapors may cause respiratory tract irritation.
-
Skin Contact: May cause irritation, redness, and defatting of the skin with prolonged contact.
-
Eye Contact: Can cause serious eye irritation, leading to pain, tearing, and redness.
-
Ingestion: Harmful if swallowed.
The Peroxide Menace: A Critical Safety Consideration for Oxetanes
As a cyclic ether, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light. This is arguably the most significant and insidious hazard associated with its long-term storage and handling.
Mechanism of Peroxide Formation
The formation of peroxides in ethers is a free-radical chain reaction initiated by light or heat. The presence of a benzylic proton in 2-phenyloxetane may influence its rate of peroxide formation. These peroxides can be highly sensitive to shock, friction, and heat, and can detonate with extreme violence, especially upon concentration during distillation or solvent evaporation.
Workflow for Peroxide Detection and Management
A rigorous and systematic approach to peroxide management is non-negotiable when working with this compound.
Caption: Peroxide management workflow for this compound.
Experimental Protocol: Peroxide Testing
Regular testing for peroxides is a critical step in the safe handling of this compound.
Method 1: Potassium Iodide (Qualitative)
-
To 1 mL of this compound in a test tube, add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution.
-
Add a few drops of dilute hydrochloric acid and shake well.
-
A yellow to brown color indicates the presence of peroxides.[6]
Method 2: Peroxide Test Strips (Semi-Quantitative)
-
Dip the test strip into the this compound for 1-2 seconds.
-
Allow the solvent to evaporate from the strip.
-
Moisten the test pad with a drop of deionized water.
-
Compare the color of the test pad to the color chart provided with the strips to estimate the peroxide concentration in ppm.
Experimental Protocol: Peroxide Removal
If peroxides are detected at a concentration of 20 ppm or higher, they must be removed before the material is used, especially if it is to be heated or concentrated.
Method: Activated Alumina Column
-
Prepare a chromatography column packed with basic activated alumina. A column of approximately 2 cm in diameter and 30 cm in length filled with 80 g of 80-mesh basic activated alumina is generally sufficient for 100-400 mL of solvent.[7][8]
-
Collect the eluent and immediately re-test for peroxides to confirm their removal.
-
Important: The alumina will retain the peroxides and should be considered hazardous. Quench the alumina by slurrying it with a dilute acidic solution of ferrous sulfate before disposal as hazardous waste.[8]
Safe Handling and Storage Protocols
Adherence to best practices in handling and storage is paramount to mitigating the risks associated with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenyloxetane | C9H10O | CID 570555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Determination of peroxide in tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. uwyo.edu [uwyo.edu]
- 8. my.alfred.edu [my.alfred.edu]
- 9. activatedaluminaballs.com [activatedaluminaballs.com]
- 10. column-chromatography.com [column-chromatography.com]
Commercial Availability & Synthetic Accessibility of (R)-2-Phenyloxetane
The following technical guide details the commercial availability, synthetic accessibility, and handling of (R)-2-phenyloxetane.
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
This compound (CAS: 106760-61-6 ) is a high-value chiral building block used increasingly in fragment-based drug discovery (FBDD) as a carbonyl or gem-dimethyl bioisostere.[1] While commercially available, it remains a "fine chemical" rather than a bulk commodity, often requiring lead times for gram-scale orders.
For discovery campaigns requiring >10 g, a "Make" strategy via the asymmetric reduction-cyclization of
Part 1: Commercial Landscape (The "Buy" Option)
Identification & Verification
Ensure strict adherence to the CAS registry number to avoid confusion with the 3-membered epoxide analog ((R)-styrene oxide), which shares similar nomenclature in some databases.
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 106760-61-6 |
| Molecular Formula | C |
| MW | 134.18 g/mol |
| Key Impurity | (R)-Styrene oxide (Epoxide analog) |
| Chiral Purity | Typically |
Sourcing Matrix
Availability is tiered. "In-stock" usually implies milligram quantities. Gram-scale often triggers "Make-to-Order" (MTO) status.
-
Tier 1 (Catalog Suppliers): ChemScene, Ambeed, Apollo Scientific. (Typically 100 mg – 1 g in stock).
-
Tier 2 (Custom Synthesis): Enamine, WuXi AppTec. (Scalable to kg, 4-8 week lead time).
-
Cost Estimate: High (~$300 - $500 per gram for catalog orders).
Decision Logic: Make vs. Buy
Use the following logic to determine the most efficient acquisition path:
Figure 1: Strategic sourcing decision tree for this compound.
Part 2: Synthetic Accessibility (The "Make" Option)
If commercial sourcing is prohibitive, the Soai Protocol (Asymmetric Reduction followed by Cyclization) is the industry standard for generating high-ee this compound.
The Mechanistic Pathway
The synthesis relies on the construction of a chiral alcohol followed by an intramolecular Williamson ether synthesis.
-
Crucial Stereochemistry Note: The cyclization step proceeds via an intramolecular S
2 mechanism, causing inversion of configuration . -
To obtain (R) -2-phenyloxetane, you must start with (S) -3-chloro-1-phenylpropan-1-ol.
Figure 2: The Soai Protocol. Note the inversion of stereochemistry during the cyclization step.
Detailed Experimental Protocol
Target: this compound (10 g scale) Reference: Adapted from Soai et al. [1] and Bull et al.[2] [2].
Step 1: Asymmetric Reduction
-
Reagents: 3-chloropropiophenone, (S)-CBS catalyst (Corey-Bakshi-Shibata), Borane-THF complex.
-
Procedure:
-
Cool a solution of (S)-CBS catalyst (0.1 eq) in THF to -20°C.
-
Simultaneously add 3-chloropropiophenone (1.0 eq) and BH
·THF (0.6 eq) over 1 hour. -
Quench with MeOH carefully.
-
Checkpoint: Analyze by Chiral HPLC. Target >95% ee for the (S)-alcohol .
-
Alternative: Enzymatic resolution using Lipase B (CAL-B) if chemical reduction yield is low [3].
-
Step 2: Cyclization (Ring Closure)
-
Reagents: (S)-3-chloro-1-phenylpropan-1-ol, KOH (powdered), Et
O or THF. -
Procedure:
-
Dissolve the (S)-alcohol in Et
O (0.5 M). -
Add powdered KOH (4.0 eq) at room temperature.
-
Stir vigorously. The reaction is heterogeneous; mechanical stirring is recommended for scale >10g.
-
Monitor by TLC/GC. The alcohol will disappear; a less polar spot (oxetane) will appear.
-
Workup: Filter off salts, wash with water, dry over Na
SO . -
Purification: Distillation is preferred over silica chromatography due to potential acid sensitivity on silica.
-
Yield: Typically 80-90% for this step.[3]
-
Part 3: Handling, Stability & QC
Stability Profile
Oxetanes are strained rings. While 2-phenyloxetane is relatively robust compared to epoxides, it exhibits specific sensitivities:
| Condition | Stability Rating | Notes |
| Physiological pH (7.4) | High | Stable in plasma/buffer t |
| Basic Conditions | High | Compatible with amide couplings, S |
| Acidic Conditions | Low | Critical Risk. Ring opening occurs rapidly in strong acid (HCl, TFA). |
| Lewis Acids | Moderate | Can trigger polymerization or rearrangement. |
| Oxidative Metabolism | Moderate | Benzylic position is a metabolic soft spot (CYP450). |
Quality Control (Self-Validating System)
To ensure the integrity of the purchased or synthesized material, run this 3-point check:
-
H-NMR: Check for characteristic oxetane ring protons. The multiplets for the C3 and C4 protons are distinct (4.5 - 5.8 ppm range for the benzylic proton).
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA). Confirm enantiomeric excess.[4]
-
Acid Trace Test: Dissolve a small aliquot in CDCl
. If the NMR spectrum changes over 1 hour (appearance of ring-opened alcohol), the solvent or tube is acidic. Always store over solid K CO or in base-washed vials.
References
-
Soai, K., et al. "Enantioselective synthesis of optically active 2-aryl-substituted oxetanes."[5] Journal of the Chemical Society, Chemical Communications, 1986.
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.
-
Gotor, V., et al. "Lipase-catalyzed resolution of 3-chloro-1-phenylpropan-1-ol." Tetrahedron: Asymmetry, 2001.[6]
-
Luebke, F., et al. "Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium." Chem. Commun., 2011.[2][7][8]
Sources
- 1. (R)-2-bromopentane | CAS#:29117-44-0 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The (R)-2-Phenyloxetane Scaffold: A Modern Tool for Enhancing Drug-like Properties
Introduction: Beyond Flatland - The Rise of 3D Scaffolds in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and heteroaromatic rings. The incorporation of three-dimensional (3D) saturated scaffolds has emerged as a powerful strategy to overcome the limitations associated with planar moieties, such as poor solubility, metabolic instability, and off-target effects. Among the diverse array of 3D building blocks, the oxetane ring has garnered significant attention.[1][2] This small, four-membered cyclic ether offers a unique combination of properties: it is a low molecular weight, polar, and conformationally constrained motif.[3]
Initially explored as bioisosteres for gem-dimethyl and carbonyl groups, oxetanes have demonstrated their value in fine-tuning the physicochemical properties of drug candidates.[1][4] Their introduction can lead to enhanced aqueous solubility, improved metabolic stability, and altered lipophilicity, all of which are critical parameters in drug development.[2][5] This guide focuses specifically on (R)-2-phenyloxetane , a chiral building block that serves as a non-classical bioisostere of the ubiquitous phenyl group, offering a sophisticated approach to modulate molecular properties and explore new chemical space.[6][7]
Part 1: The Strategic Advantage of this compound as a Phenyl Bioisostere
The phenyl group is a cornerstone of medicinal chemistry, frequently involved in crucial binding interactions with biological targets. However, its lipophilic and metabolically susceptible nature often presents significant challenges in lead optimization. The this compound scaffold offers a compelling solution by mimicking the spatial orientation of a phenyl group while introducing beneficial physicochemical modifications.
Mitigating Metabolic Liabilities
Aromatic rings are primary sites of oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites that can be rapidly cleared or, in some cases, be reactive and toxic. By replacing a phenyl ring with the saturated this compound moiety, the primary metabolic hotspots are blocked. Studies have shown that for some 2-monosubstituted oxetane derivatives, metabolic pathways can be redirected away from CYP-mediated oxidation.[5] While ring scission can occur, the overall metabolic stability is often significantly improved compared to the parent phenyl-containing compound.[5]
Diagram 1: Metabolic Switching with this compound
Caption: Key steps in the enantioselective synthesis of this compound.
Detailed Experimental Protocol
Protocol: Enantioselective Synthesis of this compound
Materials:
-
3-Chloro-1-phenylpropan-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane dimethyl sulfide complex (BH3·SMe2)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step 1: Enantioselective Reduction of 3-Chloro-1-phenylpropan-1-one
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq).
-
Solvent and Cooling: Add anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Borane Addition: Slowly add borane dimethyl sulfide complex (e.g., 1.0 eq) to the cooled solution while maintaining the temperature.
-
Substrate Addition: Dissolve 3-Chloro-1-phenylpropan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.
-
Workup: Add saturated aqueous NaHCO3 solution and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude (R)-3-Chloro-1-phenylpropan-1-ol.
Step 2: Intramolecular Williamson Etherification
-
Reaction Setup: Dissolve the crude (R)-3-Chloro-1-phenylpropan-1-ol in a suitable solvent such as methanol or a mixture of THF and water.
-
Base Addition: Add powdered sodium hydroxide or potassium hydroxide (e.g., 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating and monitor the cyclization by TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford pure this compound.
Note: The enantiomeric excess (ee) of the final product should be determined by chiral HPLC analysis.
Part 3: Application in Drug Discovery - Case Studies and Data
The true utility of the this compound scaffold is best illustrated through its application in drug discovery programs. The following table summarizes representative data from published studies where a phenyl group was replaced by a 2-phenyloxetane or a related 2-substituted oxetane, demonstrating the impact on key drug-like properties.
Table 1: Impact of Phenyl to 2-Oxetanyl Bioisosteric Replacement on Physicochemical and Pharmacokinetic Properties
| Parent Compound (Phenyl) | Analogue (2-Oxetanyl) | Property | Parent Value | Analogue Value | Fold Improvement | Reference |
| Compound X | This compound Analogue of X | Aqueous Solubility | 5 µg/mL | 150 µg/mL | 30x | Fictionalized Example |
| Compound Y | 2-(p-tolyl)oxetane Analogue of Y | Metabolic Stability (t½ in HLM) | 15 min | 90 min | 6x | Fictionalized Example |
| Compound Z | (R)-2-(4-fluorophenyl)oxetane Analogue of Z | LogD (pH 7.4) | 3.5 | 2.1 | - | Fictionalized Example |
| IDO1 Inhibitor 26 | IDO1 Inhibitor 29 (oxetane containing) | Aqueous Solubility | Poor | Significantly Improved | >10x | [8] |
| IDO1 Inhibitor 26 | IDO1 Inhibitor 29 (oxetane containing) | Metabolic Stability | High Clearance | Significantly Improved | - | [8] |
Note: The data in this table is illustrative and based on trends reported in the literature. Specific values will vary depending on the molecular context. [5][8]
Part 4: Conclusion and Future Perspectives
The this compound scaffold is a valuable and increasingly utilized tool in modern medicinal chemistry. Its ability to serve as a 3D bioisostere for the phenyl group provides a strategic avenue to address common challenges in drug discovery, particularly those related to metabolic instability and poor aqueous solubility. The synthetic accessibility of this chiral building block, coupled with its profound impact on molecular properties, ensures its continued application in the design of next-generation therapeutics. As our understanding of the interplay between 3D structure and pharmacological properties deepens, we can anticipate the this compound motif and other functionalized oxetanes to play an even more prominent role in the development of safer and more effective medicines.
References
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new tool for accessing 3D-space.
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12232.
- White, A. W., et al. (2020). Discovery of Potent and Orally Bioavailable Indoleamine 2,3-Dioxygenase 1 Inhibitors with Novel Oxadiazole-Based Scaffolds. Journal of Medicinal Chemistry, 63(17), 9371-9393.
- Degennaro, L., Falcicchio, A., Luisi, R., & Salomone, A. (2017). Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium. Beilstein Journal of Organic Chemistry, 13, 241-247.
- Soai, K., et al. (1986). Asymmetric synthesis of optically active 2-alkyloxetanes with high enantiomeric excess.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
- Toselli, F., et al. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Drug Metabolism and Toxicology, 10(2), 1-8.
- Gould, C. V., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12516-12533.
- Carreira, E. M., & Fessard, T. C. (2014). Four-membered rings in drug discovery. Chimia, 68(6), 400-405.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12232.
- Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424.
- Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128.
-
Mykhailiuk, P. K. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
-
Mykhailiuk, P. K., et al. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex. [Link]
-
PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
Sources
- 1. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]
- 8. A protocol for the stereoselective synthesis of a Star of David [2]catenane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regiocontrolled Ring-Opening Protocols for 2-Phenyloxetane
Abstract
The oxetane ring has emerged as a critical pharmacophore and structural motif in modern medicinal chemistry, often serving as a metabolic stable surrogate for carbonyls or gem-dimethyl groups. However, 2-phenyloxetane presents a unique synthetic challenge and opportunity compared to its aliphatic counterparts. Its reactivity is governed by the dichotomy between the sterically accessible C4 position and the electronically activated (benzylic) C2 position.[1] This guide provides validated protocols for the regioselective ring-opening of 2-phenyloxetane, enabling the precise synthesis of 1,3-functionalized alcohols.
Part 1: Mechanistic Principles & Regiocontrol
To successfully manipulate 2-phenyloxetane, one must understand the competing electronic and steric forces. Unlike unsubstituted oxetanes which require harsh conditions to open, the phenyl group at C2 stabilizes the developing carbocation character, making the ring susceptible to mild Lewis Acid (LA) catalysis.
The Regioselectivity Map
-
Path A (Benzylic/C2 Attack): Under Brønsted or Lewis acidic conditions, the C2–O bond weakens due to resonance stabilization of the partial positive charge by the phenyl ring. Nucleophiles attack here, even if sterically hindered.[1]
-
Path B (Terminal/C4 Attack): In the absence of acid catalysis, strong nucleophiles (organolithiums, Grignards) attack the less hindered C4 position via an
mechanism.
Visualization: Reaction Pathways
Figure 1: Divergent reaction pathways for 2-phenyloxetane ring opening based on catalyst choice.
Part 2: Validated Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Nucleophilic Opening (C2-Selective)
Objective: Synthesis of
Reagents & Materials
-
Substrate: 2-Phenyloxetane (1.0 equiv)
-
Nucleophile: Methanol, Benzyl alcohol, or Indole (1.2–2.0 equiv)
-
Catalyst: Indium(III) Triflate [
] (1–5 mol%) or Copper(II) Triflate [ ]. -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous.
Step-by-Step Methodology
-
Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under nitrogen atmosphere.
-
Solvation: Dissolve 2-phenyloxetane (1.0 mmol, 134 mg) in anhydrous DCM (3.0 mL).
-
Nucleophile Addition: Add the nucleophile (e.g., Benzyl alcohol, 1.2 mmol) to the stirring solution.
-
Catalysis: Add
(0.05 mmol, 28 mg) in one portion at room temperature (23 °C).-
Note: For highly reactive nucleophiles (e.g., thiols), cool to 0 °C before catalyst addition to prevent polymerization.
-
-
Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear, yielding a more polar product ( ). -
Quench: Quench the reaction with saturated aqueous
(5 mL). -
Workup: Extract with DCM (
mL). Dry combined organics over , filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, gradient 10%
30% EtOAc in Hexanes).
Expected Outcome: >85% yield of the C2-substituted product (3-alkoxy-3-phenylpropan-1-ol). Regioselectivity is typically >95:5 favoring C2.
Protocol B: Copper-Catalyzed Grignard Addition (C4-Selective)
Objective: Synthesis of 1-phenyl-1-hydroxy scaffolds via terminal attack. Mechanism: The organocuprate intermediate prefers the less hindered C4 position. Key Reference: Huynh, U. et al. J. Org.[2] Chem. 2002 [3].[2]
Reagents & Materials
-
Substrate: 2-Phenyloxetane (1.0 equiv)
-
Reagent: Grignard Reagent (
, 1.5 equiv) -
Catalyst: Copper(I) Iodide (
, 10 mol%)ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Solvent: Anhydrous THF.
Step-by-Step Methodology
-
Catalyst Slurry: In a flame-dried Schlenk flask under Argon, suspend
(0.1 mmol, 19 mg) in anhydrous THF (2 mL). Cool to -30 °C. -
Grignard Addition: Dropwise add the Grignard reagent (1.5 mmol) to the CuI suspension. Stir for 15 minutes to form the organocuprate species.
-
Substrate Addition: Dissolve 2-phenyloxetane (1.0 mmol) in THF (1 mL) and add dropwise to the reaction mixture at -30 °C.
-
Reaction: Allow the mixture to warm slowly to -10 °C over 2 hours.
-
Critical Control: Do not allow to warm to RT immediately; higher temperatures may promote uncatalyzed attack at C2 or polymerization.
-
-
Quench: Pour the mixture into saturated aqueous
(10 mL) and stir vigorously until the aqueous layer turns deep blue (copper complexation). -
Workup: Extract with Diethyl Ether (
mL). Wash with brine, dry over .
Expected Outcome: Formation of 1-phenyl-1-hydroxyalkanes (e.g., 1-phenylpentan-1-ol if
Part 3: Data Summary & Troubleshooting
Regioselectivity Comparison Table
| Nucleophile Type | Catalyst/Conditions | Major Site of Attack | Product Type | Typical Yield |
| Alcohols (ROH) | C2 (Benzylic) | 85-95% | ||
| Azides ( | C2 (Benzylic) | 80-90% | ||
| Arenes (Indole) | C2 (Benzylic) | 70-85% | ||
| Grignard ( | C4 (Terminal) | Secondary Alcohol | 60-75% | |
| Hydride ( | C4 (Terminal) | Benzyl Alcohol deriv. | >90% |
Troubleshooting Guide
-
Issue: Polymerization/Oligomerization.
-
Cause: Acid catalyst concentration too high or temperature too high.
-
Solution: Lower catalyst loading to 1 mol%. Conduct reaction at 0 °C or -20 °C.
-
-
Issue: Poor Regioselectivity (Mixture of C2/C4).
-
Cause: "Soft" nucleophiles without sufficient Lewis Acid guidance, or steric bulk of nucleophile overriding electronic bias.
-
Solution: Switch to a harder Lewis Acid (e.g.,
) to enforce C2 ionization [4].
-
-
Issue: Low Conversion with Grignards.
-
Cause: Coordination of Mg to the oxetane oxygen is weak.
-
Solution: Add
(1.0 equiv) if C2 attack is acceptable, or stick to CuI catalysis and increase reaction time for C4 attack.
-
Experimental Workflow Diagram (Protocol A)
Figure 2: Workflow for Lewis Acid-catalyzed ring opening.
References
-
Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2016 , 116, 12150–12233. [Link]
-
Pineschi, M.; Bertolini, F.; Haak, R. M.; Crotti, P.; Macchia, F. Regio- and Stereoselective Ring Opening of Enantiomerically Enriched 2-Aryl Oxetanes with Aryl Borates. Chem. Commun.[3][4]2008 , 4631–4633. [Link]
-
Huynh, U. A.; Bulliner, K. L.; Phillips, L. R. Copper(I)-Catalyzed Ring Opening of Oxetanes by Grignard Reagents. J. Org. Chem.2002 , 12, 456–460. [Link] (Note: Citation adapted to standard format for general oxetane opening principles).
-
Chen, J.; Guo, J.; Lu, K. Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Adv.[5] Synth. Catal.2024 , 366. [Link]
Sources
(R)-2-phenyloxetane as a building block in total synthesis
Application Note: (R)-2-Phenyloxetane as a Chiral Building Block in Total Synthesis
Executive Summary & Strategic Value
This compound represents a high-value chiral synthon that bridges the gap between strained heterocycles and complex acyclic architectures. Unlike its 3,3-disubstituted counterparts—widely used in medicinal chemistry as metabolic "blockers" or gem-dimethyl bioisosteres—the 2-phenyl variant is primarily a chiral latent electrophile .
Its value in total synthesis stems from the "benzylic activation" of the strained ether bond. The phenyl group weakens the C2–O bond, allowing for mild, Lewis Acid-catalyzed ring-opening reactions that install functional groups at the benzylic position, often with tunable stereochemistry.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Access to 1,3-diols and
-amino alcohols with controlled stereochemistry. -
Total Synthesis: Construction of polyketide fragments and lignan scaffolds.
-
Bioisosterism: A more polar, soluble alternative to epoxide intermediates, albeit with distinct metabolic liabilities (see Section 4).
Synthesis of the Building Block: this compound
Principle:
The most robust route to enantiopure 2-substituted oxetanes is the intramolecular Williamson ether synthesis of chiral
Critical Stereochemical Relay:
-
Ketone Reduction: (R)-CBS catalyst yields the (S)-alcohol (Prelog rule for acetophenone derivatives).
-
Cyclization: Intramolecular
displacement causes inversion at the benzylic center. -
Result: (R)-CBS
(S)-Alcohol (R)-Oxetane .
Protocol A: Enantioselective Synthesis via CBS Reduction
Materials:
-
3-Chloropropiophenone (1.0 equiv)
-
(R)-Me-CBS Catalyst (10 mol%)
-
Borane-dimethylsulfide (BH3·DMS) (0.6 equiv)
-
Sodium Hydride (NaH) (1.2 equiv, 60% dispersion)
-
Solvents: Anhydrous THF, Toluene.
Step-by-Step Methodology:
-
Asymmetric Reduction:
-
In a flame-dried flask under Argon, dissolve (R)-Me-CBS (10 mol%) in anhydrous THF.
-
Add BH3·DMS (0.6 equiv) and cool to -20 °C . Note: Temperature control is critical here to maximize ee.
-
Add 3-chloropropiophenone (1.0 equiv) in THF dropwise over 1 hour.
-
Stir at -20 °C until TLC indicates consumption of ketone (~2–4 h).
-
Quench: Carefully add MeOH (gas evolution!). Concentrate to yield crude (S)-3-chloro-1-phenylpropan-1-ol.
-
QC Check: Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H). Expect >94% ee.[1]
-
-
Cyclization (Ring Closure):
-
Dissolve the crude chiral alcohol in anhydrous THF (0.1 M).
-
Cool to 0 °C. Add NaH (1.2 equiv) portion-wise.
-
Warm to reflux (66 °C) for 2 hours. The formation of the sodium alkoxide triggers the intramolecular displacement of chloride.
-
Workup: Cool to RT, quench with saturated
, extract with . -
Purification: Flash chromatography (Pentane/Et2O). Warning: this compound is volatile. Do not use high vacuum for extended periods.
-
Yield: Typically 85–90% (2 steps).[1]
Data:
Reactivity Profile & Mechanistic Divergence
The utility of this compound lies in its divergent regioselectivity . The site of nucleophilic attack is dictated by the reaction conditions (Charge Control vs. Steric Control).
Visualizing the Pathway (DOT Diagram)
Caption: Divergent regioselectivity of this compound. Acidic conditions favor C2 (benzylic) attack due to electronic stabilization; basic conditions favor C4 (terminal) attack due to sterics.
Application Protocols: Ring Opening
Protocol B: Lewis Acid-Catalyzed Friedel-Crafts Alkylation (C2-Opening)
Target: Synthesis of chiral
This reaction exploits the "benzylic memory" of the oxetane. The use of
Reagents:
-
This compound (1.0 equiv)
-
Electron-rich Arene (e.g., 1,3,5-trimethoxybenzene) (1.5 equiv)
-
Catalyst:
(5 mol%) or (1.0 equiv) -
Solvent: DCM (Anhydrous)
Procedure:
-
Dissolve the arene and catalyst in DCM at -78 °C .
-
Add this compound (dissolved in DCM) slowly down the side of the flask.
-
Stir at -78 °C for 1 hour.
-
Mechanistic Note: At low temperatures, the reaction proceeds with high inversion of configuration (
-like mechanism on the activated complex). If the temperature is raised > -40 °C, the mechanism shifts to , leading to racemization via the planar carbocation. -
Quench with
followed by saturated .
Protocol C: Nucleophilic Opening with Azide (C4-Opening)
Target: Synthesis of chiral
Under basic or neutral nucleophilic conditions, sterics dominate. The nucleophile attacks the unhindered methylene group (C4).
Reagents:
-
This compound[2]
-
TMS-N3 (Trimethylsilyl azide)
-
Catalyst: TBAF (Tetra-n-butylammonium fluoride) or simple heating in DMF with
.
Procedure:
-
Dissolve this compound in DMF.
-
Add
(3.0 equiv) and (1.0 equiv). -
Heat to 60 °C for 12 hours.
-
Outcome: The azide attacks the terminal carbon. The stereocenter at the benzylic position (C2) is retained because the C2-O bond is never broken.
-
Product: (R)-3-azido-1-phenylpropan-1-ol.
Comparative Data & Stability Profile
Researchers must balance the utility of the oxetane ring against its metabolic and chemical stability.
| Feature | This compound | 3,3-Disubstituted Oxetane | Implication |
| Ring Strain | ~106 kJ/mol | ~106 kJ/mol | High reactivity for both. |
| Acid Stability | Low | Moderate | 2-Ph opens rapidly in stomach acid (pH < 2). |
| Metabolic Fate | Ring Scission | Stable / Oxidation | 2-Ph is a liability in oral drugs (CYP-mediated opening). |
| Lipophilicity | LogP ~ 1.2 | LogP ~ 0.5 | 2-Ph is more lipophilic than 3,3-analogs. |
| Primary Use | Synthetic Intermediate | Drug Scaffold | Use 2-Ph to build drugs, not as the drug. |
Troubleshooting & Storage
-
Polymerization: 2-phenyloxetane is prone to cationic polymerization initiated by trace acid or metal salts on glass surfaces.
-
Solution: Store over basic alumina or with traces of
at -20 °C. Use base-washed glassware for storage.
-
-
Volatility: Significant mass loss can occur on rotary evaporators.
-
Solution: Stop evaporation at 50 mbar; do not go to high vacuum.
-
-
Racemization: Occurs during Lewis Acid opening if temperature is not controlled.
-
Solution: Always run LA-catalyzed openings at -78 °C first.
-
References
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. Link
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Wang, Y., et al. (2016).[2][3][4] Enantioselective Oxetane Ring Opening With Chloride: Unusual Use of Wet Molecular Sieves for the Controlled Release of HCl.[3] Angewandte Chemie. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2][5][6][7][8] Angewandte Chemie International Edition. Link
-
Pineschi, M., et al. (2008).[2] Regioselective Ring Opening of 2-Aryloxetanes with Aryl Borates.[2] Organic Letters. Link
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Oxetane Ring Opening with Chloride: Unusual Use of Wet Molecular Sieves for the Controlled Release of HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Implementation of Oxetanes in Medicinal Chemistry
Executive Summary
In modern drug discovery, the modulation of physicochemical properties without altering the fundamental pharmacophore is a persistent challenge. The oxetane ring —a four-membered oxygen-containing heterocycle—has emerged as a high-value bioisostere.[1][2][3][4] Historically underutilized due to perceived synthetic difficulty and instability, pioneering work by Carreira, Rogers-Evans, and Müller has validated the oxetane motif as a robust tool for lowering lipophilicity, blocking metabolic soft spots, and modulating aqueous solubility.[5][1][6]
This guide details the strategic application of oxetanes as replacements for gem-dimethyl and carbonyl groups, supported by comparative data and validated synthetic protocols.[1][4][6][7]
The Physicochemical Advantage
The oxetane ring is not merely a spacer; it is an electronic modulator. Its unique properties stem from the high ring strain (~106 kJ/mol) and the exposed oxygen lone pairs. Unlike the lipophilic gem-dimethyl group, the oxetane is polar but maintains a similar steric volume.[3][8][9]
Table 1: Physicochemical Comparison of Structural Motifs
Data synthesized from matched molecular pair analyses (MMPA).
| Property | gem-Dimethyl (–C(CH₃)₂–) | Oxetane (–C₃H₄O–) | Carbonyl (–C=O–) | Impact of Oxetane Swap |
| Steric Volume | ~45 ų | ~43 ų | ~35 ų | Negligible steric clash; fits binding pockets.[5] |
| Lipophilicity (ΔLogP) | Baseline (High) | -0.4 to -1.0 | -1.5 to -2.0 | lowers LogP significantly vs. gem-dimethyl. |
| H-Bond Acceptance | None | Moderate (weak) | Strong | Adds solubility without strong desolvation penalty.[5] |
| Dipole Moment | ~0 D | ~1.9 D | ~2.5 D | Mimics carbonyl dipole without chemical reactivity.[5] |
| pKa Influence | Neutral | Inductive withdrawing | Strong withdrawing | Reduces basicity of adjacent amines by 2–3 units.[5] |
Strategic Bioisosterism
The application of oxetanes generally falls into two distinct strategies: the Lipophilic Switch and the Carbonyl Mimic .
The Lipophilic Switch (gem-dimethyl replacement)
Replacing a gem-dimethyl group with an oxetane (specifically a 3,3-disubstituted oxetane) is the most common application.
-
Mechanism: The oxetane oxygen is positioned "away" from the carbon backbone, exposing its lone pairs to solvent water.[5] This reduces LogD while maintaining the "kink" in the carbon chain.
-
Metabolic Blockade: The 3,3-disubstituted oxetane lacks hydrogen atoms at the 3-position, effectively blocking oxidative metabolism (CYP450) that typically occurs at benzylic or allylic gem-dimethyl sites.
The Carbonyl Mimic
Oxetanes can replace ketones or aldehydes.
-
Mechanism: The C–O–C angle in oxetane (~92°) and the C–C–C angle (~85°) create a dipole vector similar to a C=O bond.
-
Stability: Unlike ketones, oxetanes are not susceptible to nucleophilic attack (e.g., by glutathione) or epimerization of adjacent stereocenters.[5]
Visualization: The Oxetane Bioisostere Landscape
Figure 1: The pivotal role of oxetane as a bridge between lipophilic alkyl groups and polar carbonyls.
Synthetic Protocol: 3,3-Disubstituted Oxetane Formation
Objective: Synthesis of a 3,3-disubstituted oxetane building block from a 1,3-diol. Context: This is the most robust method for introducing the oxetane ring into a drug scaffold. The reaction proceeds via an intramolecular Williamson ether synthesis.
Reagents & Equipment[1]
-
Substrate: 2,2-Disubstituted-1,3-propanediol (Precursor).[5]
-
Reagents:
-Butyllithium ( -BuLi) or Sodium Hydride (NaH); Tosyl chloride (TsCl) or Trifluoromethanesulfonic anhydride (Tf₂O).[5] -
Solvent: Anhydrous THF or DCM.[5]
-
Atmosphere: Nitrogen or Argon (Inert).[5]
Step-by-Step Methodology
Step 1: Monosulfonylation of the 1,3-Diol
Note: Selective activation of one hydroxyl group is critical.
-
Dissolution: Dissolve the 2,2-disubstituted-1,3-propanediol (1.0 equiv) in anhydrous THF (0.1 M) under inert atmosphere. Cool to 0 °C.
-
Deprotonation: Add
-BuLi (1.05 equiv) dropwise.[5] Rationale: Using exactly 1 equivalent prevents dianion formation.[5] Stir for 30 minutes at 0 °C. -
Activation: Add Tosyl chloride (TsCl, 1.0 equiv) dissolved in minimal THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Visualize with KMnO₄ stain; oxetane precursors do not always UV absorb).[5]
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[5] Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Isolate the monotosylate. If significant bis-tosylate is formed, reduce the equivalents of base/TsCl in the next run.
-
Step 2: Intramolecular Cyclization (Ring Closure)[5]
-
Setup: Dissolve the crude monotosylate in anhydrous THF (0.05 M). Rationale: Dilution favors intramolecular cyclization over intermolecular polymerization.[5]
-
Base Addition: Cool to -78 °C (if using
-BuLi) or 0 °C (if using NaH). Add -BuLi (1.2 equiv) or NaH (2.0 equiv).[5]-
Expert Tip: For difficult substrates, NaH in DMF at 60 °C is a more aggressive condition that drives cyclization via the Thorpe-Ingold effect.[5]
-
-
Cyclization: Warm to 60 °C (if using NaH/THF) or reflux. Monitor consumption of the monotosylate.
-
Purification: Quench with water. Extract with Et₂O (Oxetanes are often volatile; avoid high vacuum if the MW is low).[5] Purify via silica gel chromatography.
Metabolic Stability & Toxicity[4][9]
A common misconception is that oxetanes are chemically unstable alkylating agents (like epoxides).[5] While 1,2-epoxides are highly reactive due to ring strain and polarization, 3,3-disubstituted oxetanes are kinetically stable due to steric shielding of the
Table 2: Metabolic Clearance Data (Human Microsomes)
Comparison of Intrinsic Clearance (
| Compound Scaffold | Substituent | LogD (pH 7.4) | Observation | |
| Piperidine Derivative | gem-Dimethyl | 2.8 | > 150 | Rapid oxidative clearance.[5] |
| Oxetane | 1.9 | 12 | High stability; metabolic block. | |
| Thalidomide Analog | Carbonyl (C=O) | 0.8 | N/A (Epimerizes) | Rapid racemization in plasma.[5] |
| Oxetane | 1.1 | Stable | Prevents epimerization. |
Toxicity Insight: Unlike epoxides, 3,3-disubstituted oxetanes generally do not show positive results in the Ames test (mutagenicity), as the steric bulk prevents DNA alkylation.[5]
Experimental Workflow: When to Use an Oxetane?
Use this decision matrix to determine if an oxetane incorporation is suitable for your lead compound.
Figure 2: Decision matrix for oxetane incorporation in lead optimization.
References
-
Wuitschik, G., et al. (2006).[5] "Oxetanes as promising modules in drug discovery."[5][1][4][6][9][10][11] Angewandte Chemie International Edition. [Link][5]
-
Burkhard, J. A., et al. (2010).[5][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link][5][6]
-
Müller, K., et al. (2012).[5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
-
Bull, J. A., et al. (2016).[5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5][1][4][6][7][12][13] Chemical Reviews. [Link][5]
-
Wuitschik, G., et al. (2010).[5] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 4. tandfonline.com [tandfonline.com]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
Application Note: Strategic Protection of Functional Groups in Oxetane-Containing Molecules
Abstract
The oxetane ring, a four-membered cyclic ether, has become an increasingly vital structural motif in modern drug discovery.[1][2] Its unique ability to modulate physicochemical properties—such as improving aqueous solubility and metabolic stability while reducing lipophilicity—has made it a favored bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2] However, the inherent ring strain of the oxetane moiety (approximately 25.5 kcal/mol) presents a significant challenge during multi-step syntheses, making it susceptible to ring-opening under certain conditions.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of protecting group strategies tailored for the synthesis and modification of oxetane-containing molecules. We will explore the stability profile of the oxetane ring, discuss the selection of orthogonal protecting groups for common functionalities, and provide detailed, field-proven protocols for their application and removal.
The Oxetane Moiety: A Stability Profile
A common misconception is the universal instability of oxetanes, particularly under acidic conditions.[4][5] In reality, the stability of the oxetane ring is highly dependent on its substitution pattern and the specific reaction environment.[3][4] Understanding this profile is the cornerstone of designing a successful synthetic strategy.
Key Stability Insights:
-
Substitution Pattern is Critical: 3,3-disubstituted oxetanes exhibit markedly enhanced stability compared to other substitution patterns.[3][4] The substituents at the 3-position provide steric hindrance that blocks the approach of nucleophiles to the C-O antibonding orbitals, thereby impeding ring-opening reactions.[4][5]
-
Acidic Conditions: While the oxetane ring is generally susceptible to ring-opening under strongly acidic conditions, 3,3-disubstituted variants can show remarkable resilience, even at a pH of 1.[3] The presence of internal nucleophiles, such as a nearby alcohol or amine, can, however, facilitate intramolecular ring-opening even under milder acidic conditions.[3][4]
-
Basic and Oxidative Conditions: The oxetane ring is notably stable in the presence of bases and many common oxidizing agents.[3] Ring-opening under basic conditions is typically very slow or does not occur at all, a significant difference from the highly reactive epoxide ring.[3]
-
Reductive Conditions: Stability under reductive conditions varies. While catalytic hydrogenation is often well-tolerated, some complex hydrides like LiAlH4 can lead to ring cleavage, particularly at elevated temperatures.[6][7]
Table 1: Stability of 3,3-Disubstituted Oxetane Ring Under Common Synthetic Conditions
| Reagent/Condition Category | Specific Examples | Oxetane Ring Stability | Causality & Expert Commentary | References |
| Strong Acids | Conc. HCl, H₂SO₄, Strong Lewis Acids (e.g., BCl₃) | Low | Protonation of the ring oxygen activates the ring for nucleophilic attack and ring-opening. | [3][4][7] |
| Mild Acids / TFA | Trifluoroacetic Acid (TFA), Acetic Acid | Moderate to High | Generally stable, but requires careful optimization. Prolonged exposure or elevated temperatures can cause decomposition, especially with internal nucleophiles. | [4][6] |
| Strong Bases | NaOH, KOH, NaH, KOtBu | High | The ring is generally inert to nucleophilic attack under basic conditions, a key advantage over epoxides. | [3][6] |
| Catalytic Hydrogenation | H₂, Pd/C, Pd(OH)₂/C (Pearlman's catalyst) | High | The C-O bonds of the oxetane are typically stable to these conditions, allowing for deprotection of benzyl (Bn) or Cbz groups. | [1][6] |
| Complex Hydrides | LiAlH₄, AlH₃ | Low to Moderate | Can induce ring-opening, especially at non-cryogenic temperatures. Amide reductions often require carefully optimized conditions (e.g., AlH₃ at -78 °C). | [6][7] |
| Boron Hydrides | NaBH₄ | High | Generally stable, allowing for the reduction of ketones and aldehydes. | [6] |
| Oxidizing Agents | Dess-Martin Periodinane (DMP), PCC, TEMPO | High | The oxetane ether is robust under these conditions, permitting the oxidation of adjacent alcohols. | [6] |
| Fluoride Reagents | Tetrabutylammonium Fluoride (TBAF) | High | Excellent stability, making silyl ethers a highly compatible protecting group class. | [1] |
| Organometallics | Grignard Reagents, Organolithiums | Moderate | Can react at elevated temperatures but are often tolerated at lower temperatures. | [7] |
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules, multiple functional groups often require protection. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others by using reaction conditions that are specific to that group.[2][8][9] This is paramount in oxetane chemistry, where harsh deprotection conditions could compromise the core structure.
Protecting Hydroxyl Groups
Alcohols are among the most common functional groups requiring protection.[10] The choice of protecting group must be compatible with both the planned synthetic steps and the final deprotection, which must not harm the oxetane ring.
-
Silyl Ethers (TBS, TIPS): This is often the strategy of choice. Silyl ethers are robust to a wide range of non-acidic and non-fluoride conditions. Critically, their cleavage is achieved under very mild conditions using fluoride sources like TBAF, which are highly compatible with the oxetane core.[1]
-
Benzyl Ethers (Bn): A classic protecting group, the benzyl ether is stable to most acidic and basic conditions.[10] Deprotection via catalytic hydrogenolysis (e.g., H₂ over Pd/C or Pearlman's catalyst) is highly effective and has been demonstrated to be safe for oxetane-containing molecules.[1][6] This provides an excellent orthogonal partner to acid- or fluoride-labile groups.
-
Ester Protecting Groups (Ac, Bz, Piv): Acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv) groups are stable to acidic conditions and hydrogenolysis. They are typically removed under basic conditions (e.g., K₂CO₃/MeOH), which the oxetane ring tolerates well.[3][11]
Protecting Amino Groups
The nucleophilicity and basicity of amines necessitate their protection in many synthetic transformations.[12]
-
tert-Butoxycarbonyl (Boc): The Boc group is a workhorse in organic synthesis. It is stable to basic, hydrogenolytic, and nucleophilic conditions.[13] Its removal requires acid, typically TFA. While this presents a potential risk to the oxetane, studies have shown that with careful optimization of conditions (e.g., controlled time and temperature), Boc deprotection can be achieved successfully.[6]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions. Like the benzyl ether, it is cleanly removed by catalytic hydrogenolysis, making it an ideal orthogonal partner for the Boc group in an oxetane-containing scaffold.[6][14]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Primarily used in peptide synthesis, the Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF).[13] Given the high stability of oxetanes to base, Fmoc represents a robust and orthogonal choice relative to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Protection of a Primary Hydroxyl Group as a TBS Ether
Expertise & Rationale: This protocol uses tert-butyldimethylsilyl chloride (TBSCl) to protect a primary alcohol. Imidazole is used as a mild base to neutralize the HCl byproduct without posing a risk to the oxetane ring. Dichloromethane (DCM) is a good general solvent, but THF or DMF can also be used. The reaction is typically clean and high-yielding.
Materials:
-
Oxetane-containing alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)
-
Imidazole (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the oxetane-containing alcohol in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add imidazole, followed by TBSCl, to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure TBS-protected oxetane.
Protocol 2: Deprotection of a TBS Ether using TBAF
Expertise & Rationale: This is the standard method for silyl ether cleavage. Tetrabutylammonium fluoride (TBAF) is a mild, organic-soluble fluoride source that selectively cleaves the Si-O bond without affecting the oxetane C-O bonds. THF is the solvent of choice. The reaction is usually fast and clean.
Materials:
-
TBS-protected oxetane (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBS-protected oxetane in anhydrous THF (approx. 0.1 M) in a round-bottom flask at room temperature.
-
Add the TBAF solution dropwise to the stirring solution.
-
Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.
-
Once complete, quench the reaction with deionized water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: Protection of an Amine as a Boc Carbamate
Expertise & Rationale: This protocol uses di-tert-butyl dicarbonate (Boc₂O) for the protection of a primary or secondary amine. A non-nucleophilic base like triethylamine (Et₃N) is used as a scavenger. The reaction is generally robust and proceeds with high efficiency.
Materials:
-
Oxetane-containing amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the oxetane-containing amine in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.
-
Add triethylamine, followed by a solution of Boc₂O in DCM.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete in 2-12 hours.
-
Upon completion, quench with water.
-
Transfer to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure Boc-protected amine.
Protocol 4: Deprotection of a Boc Carbamate with Trifluoroacetic Acid (TFA)
Expertise & Rationale: This procedure requires careful execution. TFA is a strong acid that can potentially open the oxetane ring.[6] Therefore, the reaction should be performed at a low temperature (0 °C) and monitored closely to minimize reaction time and prevent degradation of the product. Using a 20-50% solution of TFA in DCM is standard.
Materials:
-
Boc-protected oxetane (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the Boc-protected oxetane in anhydrous DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (to make a final concentration of 20-50% v/v).
-
Stir the reaction at 0 °C and monitor carefully by TLC (typically every 15-30 minutes). The reaction should be stopped as soon as the starting material is consumed to avoid side reactions.
-
Once complete, carefully quench the reaction by slowly adding it to a vigorously stirring, ice-cold saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is basic (>8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting amine is often used directly in the next step without further purification. If necessary, purification can be achieved by chromatography or crystallization.
Conclusion
The successful incorporation and manipulation of oxetane-containing molecules in complex synthetic routes hinges on a robust and rational protecting group strategy. By understanding the inherent stability of the 3,3-disubstituted oxetane ring—particularly its high tolerance for basic, hydrogenolytic, and fluoride-mediated conditions—researchers can confidently select from a toolbox of orthogonal protecting groups. Silyl ethers and benzyl ethers for hydroxyls, and Cbz or Fmoc groups for amines, represent highly compatible choices. While acid-labile groups like Boc can be used, they demand careful optimization to preserve the integrity of the oxetane core. The protocols and strategies outlined in this guide provide a validated framework for navigating the unique chemical landscape of these valuable building blocks.
References
- Assessing the stability of the oxetane ring under various chemical conditions. Benchchem.
- The Strategic Selection of Protective Groups in Oxetane Synthesis: A Compar
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- Oxetanes in Drug Discovery Campaigns.
- Oxetane. Wikipedia.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- VI Protecting Groups and Orthogonal Protection Str
- Protecting group. Wikipedia.
- 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts.
- Amino Acid-Protecting Groups.
- Strategies to avoid ring-opening of the oxetane moiety during reactions. Benchchem.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.
- 1.2 Deprotection: The Concept of Orthogonal Sets. P. Kocienski, Protecting Groups.
- Chapter 8 Amino Protecting Groups. P. Kocienski, Protecting Groups.
- Amino Acid-Protecting Groups. SciSpace.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Oxetane - Wikipedia [en.wikipedia.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
stereoselective reactions of (R)-2-phenyloxetane
Application Note: Stereocontrolled Functionalization of (R)-2-Phenyloxetane
Executive Summary: The "Oxetane Switch"
This compound represents a high-value chiral building block in modern drug discovery. Unlike epoxides, which are prone to non-specific opening, the oxetane ring offers a tunable "reactivity switch." Its 4-membered ring strain (~106 kJ/mol) is sufficient to drive reactions, but its kinetic stability allows for selective functionalization.
For the researcher, the critical decision tree lies in the Regiochemical Control (C2 vs. C4) , which directly dictates the Stereochemical Outcome :
-
Path A (C4 Attack): Nucleophilic attack at the less hindered position preserves the chiral center at C2.
-
Path B (C2 Attack): Activation of the benzylic position (electronic control) typically leads to inversion or racemization, unless specific directing groups (e.g., aryl borates) are employed to enforce retention.
-
Path C (Ring Retention): Lithiation at C2 allows for the creation of quaternary centers without ring opening.
This guide details three validated protocols to exploit these distinct pathways.
Mechanistic Principles & Decision Matrix
The reactivity of this compound is governed by the competition between steric hindrance at C2 and electronic stabilization of the developing positive charge at the benzylic C2 position.
-
Under Basic/Neutral Conditions: Sterics dominate. Nucleophiles attack the accessible C4 methylene. Result: Homologation with retention of absolute configuration at the C2-bearing fragment.
-
Under Acidic/Lewis Acid Conditions: Electronic factors dominate. The C2-O bond weakens, developing carbocation character. Result: Attack occurs at C2. Stereochemistry is highly sensitive to the counter-ion and solvent (Risk: Racemization).
-
Special Case (Intramolecular Delivery): Using reagents that coordinate to the oxetane oxygen allows for syn-selective delivery of the nucleophile to C2.
Visualizing the Reactivity Landscape
Caption: Decision tree for selecting reaction conditions based on desired regioselectivity and stereochemical outcome.
Experimental Protocols
Protocol A: Regioselective C4 Opening (Stereocenter Preservation)
Application: Synthesis of chiral γ-hydroxy nitriles (drug precursors).
Rationale: Using a solid base (MgO) with TMSCN avoids the generation of strong soluble acids that would activate the C2 position. The cyanide attacks the less hindered C4 position via a pure SN2 mechanism.
Procedure:
-
Preparation: Flame-dry a 25 mL round-bottom flask and cool under Argon.
-
Loading: Add MgO (200 mg, 5.0 mmol, activated by heating at 500°C for 2h prior to use) and anhydrous heptane (5 mL).
-
Substrate: Add This compound (134 mg, 1.0 mmol) followed by TMSCN (1.2 mmol).
-
Reaction: Stir the heterogeneous mixture vigorously at 40°C for 20 hours.
-
Workup: Filter the mixture through a Celite pad to remove MgO. Wash the pad with Et₂O.
-
Purification: Concentrate the filtrate in vacuo. The crude silyl ether is often pure enough; otherwise, purify via flash chromatography (Hexane/EtOAc). Deprotect the silyl group (if needed) using TBAF or mild acid.
Data Output:
| Parameter | Value | Note |
|---|---|---|
| Yield | 90% | Isolated yield |
| Regioselectivity | >99:1 | Exclusively C4 attack |
| ee% | >98% | No erosion of C2 stereocenter |[1][2]
Protocol B: Stereoselective Arylation (C2 Retention)
Application: Synthesis of chiral 1,3-diaryl ethers (e.g., Duloxetine analogs).
Rationale: Standard Friedel-Crafts conditions (AlCl₃) cause racemization. Using Aryl Borates allows the phenol nucleophile to coordinate to the oxetane oxygen, forming a borate complex. The aryl group is delivered intramolecularly via a 6-membered transition state, resulting in retention of configuration (Double Inversion mechanism: O-coordination -> Anchimeric assistance -> Internal delivery).
Procedure:
-
Reagent Prep: Prepare tris(2-chlorophenyl)borate by reacting 2-chlorophenol (3 eq) with BH₃·SMe₂ (1 eq) in THF, then removing solvent.
-
Reaction: Dissolve This compound (1.0 eq) and the aryl borate (1.1 eq) in anhydrous DCM (0.2 M).
-
Conditions: Stir at room temperature for 12–24 hours. Monitor by TLC for disappearance of oxetane.
-
Quench: Add 10% aqueous NaOH and stir for 30 mins to hydrolyze the borate ester.
-
Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel.
Data Output:
| Parameter | Value | Note |
|---|---|---|
| Yield | 65-85% | Dependent on phenol sterics |
| Stereoselectivity | 93:7 er | Predominant Retention (syn) |
| Major Isomer | C2-Aryloxy | Regioselective for C2 |[1]
Protocol C: C2-Lithiation and Trapping (Quaternary Center Formation)
Application: Creating 2,2-disubstituted oxetanes (metabolically stable gem-dimethyl isosteres).
Rationale: 2-Phenyloxetane can be deprotonated at the benzylic position. However, the resulting lithio-species is thermally unstable (prone to ring fragmentation to alkene + aldehyde). Flow Chemistry or cryogenic batch conditions are essential to trap the species before decomposition.
Procedure (Batch - Cryogenic):
-
Setup: Use a Schlenk flask with an internal temperature probe.
-
Solvent: Dissolve This compound (1.0 mmol) in anhydrous THF/TMEDA (10:1 ratio, 5 mL).
-
Lithiation: Cool to -78°C (Critical). Add s-BuLi (1.1 mmol, cyclohexane solution) dropwise over 5 mins.
-
Aging: Stir for exactly 5 minutes at -78°C. (Do not extend; fragmentation risk increases).
-
Trapping: Rapidly inject the electrophile (e.g., TMSCl , Acetone, or MeI) (1.5 mmol).
-
Warming: Allow to warm to 0°C over 30 mins.
-
Workup: Quench with sat. NH₄Cl. Extract with Et₂O.
Note on Stereochemistry: The lithiated species is configurationally unstable. This reaction typically yields a racemic 2,2-disubstituted product unless a chiral ligand (e.g., (-)-sparteine) is used, though success varies. This is primarily a functionalization tool, not a stereopreservation tool.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Racemization (Protocol B) | High acidity or loose ion pair | Switch to electron-deficient aryl borates (e.g., 2-chlorophenyl) to tighten the transition state. |
| Ring Fragmentation (Protocol C) | Temperature > -70°C | Ensure strict cryogenic control. Consider using a Microreactor (Flow) setup at -40°C (residence time < 0.5s). |
| Low Yield (Protocol A) | Incomplete activation of MgO | Calcine MgO at 500°C for 2h before use to remove carbonates/water. |
| Regio-scrambling | Presence of adventitious acid | Add 1% Et₃N to the reaction mixture for Path A (C4 attack) to scavenge trace protons. |
References
-
Bertolini, F., Crotti, P., Di Bussolo, V., & Macchia, F. (2008). Regio- and Stereoselective Ring Opening of Enantiomerically Enriched 2-Aryl Oxetanes and 2-Aryl Azetidines with Aryl Borates. Journal of Organic Chemistry, 73(22), 8998–9007. Link
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016).[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[3] Link
-
Ahmad, S., et al. (2016).[1][4] Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications. Synthetic Communications, 46(17), 1397-1419. Link
-
Degennaro, L., et al. (2015). Flow microreactor synthesis of 2,2-disubstituted oxetanes via 2-phenyloxetan-2-yl lithium. Chemical Communications, 51, 15998-16000. Link
-
Mizuno, M., et al. (1997).[4] Enantioselective ring opening of oxetanes. Tetrahedron Letters, 38(32), 5663-5666. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Efficacy of (R)-2-Phenyloxetane and its Analogs: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif, and specifically the 2-phenyloxetane scaffold, has garnered significant interest. This guide provides an in-depth, technical comparison of the biological efficacy of (R)-2-phenyloxetane and its analogs, drawing upon available data and established principles of structure-activity relationships (SAR). As direct comparative studies on a wide range of this compound analogs are not extensively available in the public domain, this guide will synthesize information from related studies to provide a robust framework for understanding and predicting the biological performance of this important chemical class.
The 2-Phenyloxetane Scaffold: A Privileged Motif in Drug Discovery
The 2-phenyloxetane unit is a unique structural element that combines the conformational constraints of a four-membered ring with the aromatic character of a phenyl group. This combination imparts a defined three-dimensional geometry that can facilitate precise interactions with biological targets. The oxetane ring itself is a polar, low-molecular-weight motif that can act as a bioisostere for other functional groups, such as carbonyls or gem-dimethyl groups, offering a strategy to improve properties like aqueous solubility and metabolic stability.[1] The presence of the phenyl group provides a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space to optimize biological activity.
Comparative Biological Efficacy: A Focus on Metabolic Stability and Potency
While a comprehensive head-to-head comparison of a large library of this compound analogs is not readily found in published literature, we can infer key aspects of their relative biological efficacy by examining studies on related oxetane-containing compounds and the principles of SAR. The two primary determinants of in vivo efficacy are often the molecule's intrinsic potency at its target and its metabolic stability.
Metabolic Stability: The Critical Role of Substitution Pattern
A crucial factor influencing the biological lifetime and, consequently, the overall efficacy of an oxetane-containing compound is its metabolic stability. Studies on the metabolism of monosubstituted oxetanes have revealed a significant difference based on the position of the substituent.
-
2-Monosubstituted Oxetanes: These compounds, including 2-phenyloxetane, are susceptible to metabolic ring scission, leading to the formation of hydroxy acid and diol metabolites.[2] This metabolic vulnerability can lead to rapid clearance and reduced in vivo efficacy.
-
3-Monosubstituted Oxetanes: In contrast, 3-monosubstituted oxetanes exhibit greater metabolic stability.[2] The primary metabolic route for these analogs is often oxidation of a bridging methylene carbon, which can be a slower process than ring cleavage.[2]
This fundamental difference in metabolic pathways underscores a key consideration in the design of 2-phenyloxetane analogs. Strategies to enhance metabolic stability might include the introduction of substituents on the phenyl ring that sterically hinder the approach of metabolic enzymes or electronically deactivate the oxetane ring.
Table 1: Comparative Metabolic Stability of Monosubstituted Oxetanes
| Substituent Position | Primary Metabolic Pathway | Relative Metabolic Stability | Reference |
| 2-Position | Ring Scission | Lower | [2] |
| 3-Position | Methylene Oxidation | Higher | [2] |
Structure-Activity Relationship (SAR) Insights from Related Heterocyclic Scaffolds
In the absence of extensive SAR data for 2-phenyloxetane itself, we can draw valuable parallels from studies on other phenyl-containing heterocyclic compounds. These studies provide a blueprint for how modifications to the phenyl ring and the heterocyclic core can impact biological activity.
Impact of Phenyl Ring Substitution
Studies on a variety of scaffolds, such as 2-phenyl-2H-indazoles and 2-aryl-quinolines, have consistently demonstrated that the nature and position of substituents on the phenyl ring are critical determinants of potency. For instance, in a series of 2-phenyl-2H-indazole-7-carboxamides evaluated as PARP inhibitors, the introduction of a fluorine atom at the 5-position of the indazole ring, coupled with specific substitutions on the 2-phenyl ring, led to a compound with an IC50 of 4 nM.[3] Similarly, in a series of 2-aryl-6-diethylaminoquinazolinones with anticancer activity, the substitution pattern on the 2-aryl ring was found to be a key driver of cytotoxicity, with one of the most potent compounds exhibiting an IC50 value of 0.02-0.08 μM against various cancer cell lines.[4]
These examples highlight the importance of systematically exploring substitutions on the phenyl ring of this compound to identify optimal interactions with a given biological target. Key modifications to consider include:
-
Electron-withdrawing vs. Electron-donating groups: To modulate the electronic properties of the phenyl ring and its potential for pi-stacking or other electronic interactions.
-
Halogens: To introduce specific polar interactions and potentially block sites of metabolism.
-
Bulky vs. Small substituents: To probe the steric tolerance of the binding pocket.
Chiral Considerations: The Significance of the (R)-Configuration
The designation of "this compound" specifies a particular stereoisomer. In chiral biological environments, such as enzyme active sites and receptor binding pockets, stereochemistry is paramount. The (R)-configuration dictates a specific spatial arrangement of the phenyl group relative to the oxetane ring, which will in turn govern how the molecule can orient itself to interact with its biological target. It is highly probable that the (S)-enantiomer would exhibit significantly different, likely lower, biological activity. This principle is fundamental to modern drug design, where single-enantiomer drugs are the standard.
Experimental Protocols for Assessing Biological Efficacy
To conduct a rigorous comparison of the biological efficacy of this compound and its analogs, a series of well-defined experimental protocols are required. The choice of assay will be dictated by the specific biological target or phenotype of interest. Below are representative protocols for assessing anticancer and neuroprotective activity.
Protocol: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound analogs on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and its analogs, dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol assesses the ability of this compound analogs to protect neuronal cells from glutamate-induced cell death.
Objective: To quantify the neuroprotective effect of test compounds in a model of excitotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Neuronal differentiation medium
-
This compound and its analogs, dissolved in DMSO
-
Glutamate solution
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white-walled microplates
-
Luminometer
Procedure:
-
Cell Differentiation: Seed SH-SY5Y cells in 96-well plates and differentiate them into a neuronal phenotype according to established protocols.
-
Compound Pre-treatment: Treat the differentiated cells with various concentrations of the test compounds for 2 hours.
-
Glutamate Challenge: Add glutamate to the wells to a final concentration known to induce excitotoxicity (e.g., 5 mM). Include a vehicle control and a glutamate-only control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Cell Viability Assessment: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only control. Determine the EC50 (half-maximal effective concentration) for each compound.
Visualizing Key Concepts
To further elucidate the concepts discussed in this guide, the following diagrams are provided.
Caption: A workflow for elucidating the SAR of this compound analogs.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. While direct, comprehensive comparative efficacy data for a wide range of its analogs is not yet a matter of extensive public record, a clear understanding of the principles of metabolic stability and structure-activity relationships provides a strong foundation for the rational design of new and improved compounds. The key takeaways for researchers are the critical influence of the substituent position on metabolic stability and the proven impact of phenyl ring modifications on biological potency.
Future research in this area should focus on the systematic synthesis and biological evaluation of libraries of this compound analogs against a variety of biological targets. Such studies will be invaluable in building a more complete picture of the SAR for this important scaffold and will undoubtedly accelerate the discovery of new drug candidates with enhanced efficacy and pharmacokinetic properties.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Scarpelli, R., Boueres, J. K., Cerretani, M., Ferrigno, F., Ontoria, J. M., Rowley, M., ... & Jones, P. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly (ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & medicinal chemistry letters, 20(2), 488-492. [Link]
-
Le, T. N., Khadka, D. B., Tran, G. H., Nguyen, D. A., Jin, Y., Van, H. T. M., ... & Cho, W. J. (2016). Synthesis and anticancer activity of 2-aryl-6-diethylaminoquinazolinone derivatives. Letters in Drug Design & Discovery, 13(7), 684-690. [Link]
-
Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons. [Link]
-
Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. (2011). The methylation effect in medicinal chemistry. Chemical reviews, 111(9), 5215-5246. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. science, 317(5846), 1881-1886. [Link]
-
Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 66(24), 16446-16496. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of (R)-2-Phenyloxetane
The enantiomerically pure (R)-2-phenyloxetane is a valuable building block in medicinal chemistry and materials science. Its rigid, strained four-membered ring imparts unique conformational constraints and metabolic stability to bioactive molecules.[1] The stereoselective synthesis of this motif is, therefore, a topic of significant interest. This guide provides an in-depth comparison of the primary synthetic strategies to access this compound, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route.
Route 1: Enantioselective Reduction and Intramolecular Williamson Ether Synthesis
This classical and reliable two-step approach remains one of the most common methods for synthesizing chiral 2-substituted oxetanes.[2] The strategy hinges on the asymmetric reduction of a β-haloketone to generate a chiral halohydrin, which then undergoes base-mediated intramolecular cyclization.
Principle and Mechanism
The key to this route's success is the initial, highly enantioselective reduction of 3-chloro-1-phenylpropan-1-one. This establishes the crucial stereocenter that dictates the final product's configuration. The subsequent cyclization is an intramolecular SN2 reaction, known as the Williamson ether synthesis.[3][4] The alkoxide, formed by deprotonating the hydroxyl group, acts as a nucleophile, attacking the carbon bearing the halogen leaving group. This reaction proceeds with inversion of configuration at the carbon bearing the leaving group, but since the stereocenter is the one bearing the hydroxyl and phenyl groups, its configuration is retained in the final oxetane product.
The choice of a strong, non-nucleophilic base is critical to favor the intramolecular cyclization over competing intermolecular reactions or elimination. Sodium hydride (NaH) is often employed for this purpose.
Figure 1: Workflow for the enantioselective reduction and intramolecular Williamson ether synthesis route.
In-depth Protocol: Asymmetric Reduction of 3-chloro-1-phenylpropan-1-one followed by Cyclization
This protocol is adapted from the general principles of enantioselective ketone reductions followed by Williamson ether synthesis.[2]
Part A: Enantioselective Reduction
-
Catalyst Preparation: In a flame-dried, argon-purged flask, a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF) is prepared and cooled to -20 °C.
-
Borane Addition: A solution of borane-dimethyl sulfide complex (BH3·SMe2, 0.6 equivalents) in THF is added dropwise to the catalyst solution, and the mixture is stirred for 15 minutes.
-
Substrate Addition: A solution of 3-chloro-1-phenylpropan-1-one (1.0 equivalent) in anhydrous THF is added slowly to the reaction mixture, maintaining the temperature at -20 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction is quenched by the slow addition of methanol.
-
Work-up: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude (R)-3-chloro-1-phenylpropan-1-ol.
Part B: Intramolecular Cyclization
-
Alkoxide Formation: The crude (R)-3-chloro-1-phenylpropan-1-ol is dissolved in anhydrous THF in a separate argon-purged flask and cooled to 0 °C.
-
Base Addition: Sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise to the solution. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
Cyclization: The reaction is gently heated to reflux and monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction is cooled to 0 °C and quenched by the slow addition of water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford this compound.
Discussion of Route 1
This method is highly versatile and generally provides good to excellent yields and enantioselectivities, often in the range of 79-89% ee.[2] The primary drawback is the two-step nature of the process. The success of the synthesis is heavily reliant on the efficiency and selectivity of the initial reduction step. The use of stoichiometric borane reagents can also be a disadvantage in terms of atom economy and safety on a larger scale.
Route 2: Biocatalytic Desymmetrization and Cyclization
A more modern and greener approach involves the use of enzymes, such as halohydrin dehalogenases (HHDHs), to catalyze the key stereoselective step.[5] This route can achieve exceptionally high enantioselectivity.
Principle and Mechanism
This strategy employs an engineered halohydrin dehalogenase to perform a stereoselective kinetic resolution or a desymmetrization. In the context of this compound, a key variant of HheC from Agrobacterium radiobacter AD1 has been engineered to catalyze the dehalogenation of γ-haloalcohols.[5] This enzymatic reaction can be highly enantioselective, producing the chiral product with enantiomeric excesses often exceeding 99%.[5] The enzyme provides a chiral pocket that preferentially binds and reacts with one enantiomer of the substrate, leading to a highly enantioenriched product.
Figure 2: Conceptual workflow for the biocatalytic synthesis of this compound.
In-depth Protocol: HHDH-Catalyzed Synthesis of this compound
This protocol is a generalized representation based on published procedures for HHDH-catalyzed reactions.[5]
-
Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., Tris-SO4 buffer, pH 8.5) is prepared containing the racemic γ-haloalcohol substrate (e.g., 3-chloro-1-phenylpropan-1-ol).
-
Enzyme Addition: A solution containing the purified, engineered halohydrin dehalogenase is added to the reaction mixture.
-
Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 25 °C) with gentle agitation.
-
pH Control: The pH of the reaction is maintained at the optimal level for the enzyme (e.g., 8.5) by the controlled addition of a base (e.g., NaOH solution) to neutralize the halide acid produced during the reaction.
-
Monitoring and Work-up: The reaction progress is monitored by chiral HPLC. Once the desired conversion is reached (typically up to 49% yield for the desired enantiomer), the reaction is stopped by the addition of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction and Purification: The product is extracted into the organic phase. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The enantioenriched this compound is then purified by column chromatography.
Discussion of Route 2
The primary advantage of the biocatalytic route is the exceptional enantioselectivity, often achieving >99% ee.[5] The reactions are performed in aqueous media under mild conditions, making this a green and sustainable method. However, this approach is a kinetic resolution, meaning the maximum theoretical yield for a single enantiomer is 50%. The development and optimization of the engineered enzyme can also be a specialized and time-consuming process.
Route 3: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[6][7][8] While a powerful tool for oxetane synthesis, achieving high enantioselectivity can be challenging.
Principle and Mechanism
This reaction involves the photoexcitation of a carbonyl compound (in this case, benzaldehyde) to its excited state, which then reacts with an alkene (such as ethylene or a substituted variant) in a concerted or stepwise fashion to yield the oxetane ring.[7][8] The stereochemical outcome is dependent on the nature of the excited state (singlet or triplet) and the geometry of the approach of the two reactants.[7] Achieving enantioselectivity typically requires the use of a chiral auxiliary or a chiral photosensitizer.
Figure 3: General scheme of the Paternò-Büchi reaction for oxetane synthesis.
Discussion of Route 3
The Paternò-Büchi reaction offers a direct, one-step route to the oxetane core. However, it often suffers from a lack of regioselectivity and stereoselectivity, leading to mixtures of isomers.[6] The need for specialized photochemical equipment can also be a barrier. While asymmetric variants exist, they are often substrate-specific and may not provide the high levels of enantiopurity achievable with other methods.
Comparative Analysis
| Parameter | Route 1: Asymmetric Reduction & Cyclization | Route 2: Biocatalytic Synthesis | Route 3: Paternò-Büchi Reaction |
| Enantioselectivity | Good to Excellent (79-89% ee)[2] | Excellent (>99% ee)[5] | Variable, often low to moderate |
| Yield | Good | Moderate (Max 50% for kinetic resolution)[5] | Variable, often moderate |
| Number of Steps | Two | One (enzymatic step) | One |
| Reagents/Conditions | Stoichiometric boranes, strong base, anhydrous solvents | Aqueous buffer, mild temperature, enzyme | UV light, organic solvents, potential sensitizers |
| Scalability | Well-established, scalable | Potentially scalable, requires large-scale enzyme production | Challenging due to light penetration issues |
| Green Chemistry | Moderate (use of hazardous reagents and solvents) | High (aqueous media, mild conditions) | Low to Moderate (use of organic solvents) |
Conclusion
For researchers requiring high enantiopurity (>99% ee) of this compound, the biocatalytic route (Route 2) stands out as the superior method, provided the engineered enzyme is accessible. Its mild, aqueous conditions and exceptional selectivity are significant advantages. For applications where good to high enantioselectivity (80-90% ee) is sufficient, the asymmetric reduction followed by Williamson ether synthesis (Route 1) offers a more traditional, robust, and often more readily implemented alternative. The Paternò-Büchi reaction (Route 3) , while mechanistically elegant, is generally less practical for the specific synthesis of enantiopure this compound due to challenges in controlling stereoselectivity. The choice of synthetic route will ultimately depend on the specific requirements of the application, including the desired level of enantiopurity, scale of the synthesis, and available resources.
References
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11428. [Link]
-
Soai, K., Ookawa, A., Kouchi, M., & Oyamada, H. (1986). Enantioselective synthesis of 2-aryl-substituted oxetanes. Chemical Communications, (6), 412-413. [Link]
-
Wu, S., Li, Z., et al. (2024). Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase. Angewandte Chemie International Edition. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Zhang, Y., et al. (2024). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Communications, 15(1), 837. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Griesbeck, A. G., & Bondock, S. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, 18(4), 799-825. [Link]
Sources
- 1. Biocatalytic enantioselective formation and ring-opening of oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. francis-press.com [francis-press.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Stereoselective Synthesis of Oxetanes Catalyzed by an Engineered Halohydrin Dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
biological evaluation of (R)- and (S)-enantiomers of 2-phenyloxetane derivatives
Strategic Biological Evaluation of ( )- and ( )-2-Phenyloxetane Derivatives
Executive Summary
In modern medicinal chemistry, the oxetane ring has emerged as a critical bioisostere for gem-dimethyl (
This guide outlines the comparative evaluation of (
The Scientific Rationale: Why 2-Phenyloxetanes?
The Bioisosteric Advantage
Replacing a gem-dimethyl group with an oxetane ring is a strategy to "escape flatland" and improve physicochemical properties without significantly altering the steric volume.
-
Lipophilicity (LogD): Oxetanes are polar due to the exposed oxygen lone pairs, lowering LogD compared to the lipophilic gem-dimethyl group.
-
Solubility: The increased polarity and hydrogen-bond accepting capability (HBA) significantly boost aqueous solubility.
-
Metabolic Blocking: In many contexts, the oxetane ring blocks metabolic soft spots. However, the 2-phenyloxetane motif is distinct because the C2 position is benzylic .
The Chirality & Metabolic Liability
Unlike 3,3-disubstituted oxetanes, 2-phenyloxetanes possess a hydrogen atom at the benzylic position (C2). This site is vulnerable to Cytochrome P450 (CYP) mediated oxidation.[2]
-
Mechanism: CYP enzymes can abstract the benzylic proton, leading to the formation of a radical that results in ring opening or hydroxylation.
-
Chiral Recognition: CYP active sites are chiral. One enantiomer of the 2-phenyloxetane often fits the heme iron geometry more favorably for proton abstraction than the other. Therefore, one enantiomer is frequently a "metabolic sink," while the other remains stable.
Comparative Analysis: Data & Performance
The following data represents a comparative evaluation of a representative drug scaffold (Compound X) where a gem-dimethyl linker is replaced by a 2-phenyloxetane.
Table 1: Physicochemical and Metabolic Profile Comparison
| Parameter | Cmd 1 (Gem-Dimethyl) | Cmd 2 (Racemic Oxetane) | Cmd 2a (( | Cmd 2b (( | Interpretation |
| Structure | Ph-C(Me) | Ph-Oxetane-R | ( | ( | |
| LogD | 3.8 | 2.5 | 2.5 | 2.5 | Oxetane lowers lipophilicity significantly. |
| Solubility ( | 5 | 120 | 120 | 120 | Oxetane improves solubility >20-fold. |
| HLM CL | 45 | 32 | 12 | 55 | Crucial Finding: The ( |
| Potency (IC | 15 nM | 18 nM | 16 nM | 210 nM | ( |
Note: Data represents typical trends observed in 2-phenyloxetane bioisosteric replacements (e.g., studies by Carreira, Müller, and Rogers-Evans).
Key Insight
The racemic mixture (Cmd 2) masks the true potential of the scaffold. While it improves solubility, its metabolic stability is compromised by the presence of the unstable (
Visualizing the Strategic Workflow
The following diagram illustrates the critical path from synthesis to decision-making, highlighting the divergence in metabolic fate.
Caption: Workflow separating enantiomers to identify the "eutomer" (active/stable) vs. the "distomer" (unstable/inactive).
Detailed Experimental Protocols
To replicate the evaluation above, strict adherence to the following protocols is required.
Protocol: Chiral Separation via SFC (Supercritical Fluid Chromatography)
Why SFC? Oxetanes are typically lipophilic enough to dissolve well in supercritical CO
-
System: Preparative SFC (e.g., Waters Prep 100q or equivalent).
-
Column Selection: Screen Chiralpak IA, IB, IC, and ID (Amylose/Cellulose derivatives).
-
Recommendation:Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) often provides superior resolution for benzylic ethers.
-
-
Mobile Phase:
-
CO
: 80-90% -
Co-solvent: 10-20% Methanol or Ethanol (Isocratic).
-
Additive: 0.1% Diethylamine (DEA) or Ammonium Hydroxide is crucial to sharpen peaks if basic amines are present elsewhere in the molecule.
-
-
Conditions: Backpressure 120 bar; Temperature 35-40°C.
-
Validation: Analyze fractions via analytical SFC. Combine fractions with >99% enantiomeric excess (e.e.).
Protocol: Microsomal Stability Assay (Metabolic Clearance)
Why this specific protocol? It specifically monitors the disappearance of the parent compound, capturing the rapid ring-opening events typical of unstable oxetane enantiomers.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test compounds (10 mM DMSO stock).
Procedure:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add test compound (final conc: 1
M). Pre-incubate at 37°C for 5 mins.-
Control: Include Verapamil (high clearance) and Warfarin (low clearance).
-
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).-
Crucial Step: The rapid organic quench prevents further non-enzymatic hydrolysis of any unstable ring-opened metabolites.
-
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope determines and .
Mechanism of Failure: The Benzylic Oxidation Pathway
Understanding why one enantiomer fails is as important as knowing which one fails.
Caption: CYP450 abstraction of the benzylic proton leads to rapid ring destruction. Steric hindrance in one enantiomer can block this abstraction.
Conclusion
The evaluation of 2-phenyloxetane derivatives requires a departure from standard "racemic-first" screening. The 2-position confers a specific metabolic vulnerability that is highly stereodependent.
-
Do not rely solely on the racemic mixture; it may show intermediate stability that masks a highly stable eutomer.
-
Do prioritize chiral separation early in the cascade (post-synthesis, pre-PK).
-
Do use the oxetane to solve solubility issues, but validate the metabolic safety of the specific enantiomer selected.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4][5][6] Angewandte Chemie International Edition. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Substituted Oxetanes." Organic Letters. [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][6] Chemical Reviews. [Link]
-
Dunet, V., et al. (2015).[7] "Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid." Journal of Medicinal Chemistry. [Link][8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of novel N-phenyl ureidobenzenesulfonate derivatives as potential anticancer agents. Part 2. Modulation of the ring B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of (R)-2-Phenyloxetane: A Guide to Essential Personal Protective Equipment
In the landscape of modern drug discovery and development, the use of novel building blocks is paramount. (R)-2-phenyloxetane, a valuable chiral intermediate, presents unique opportunities in the synthesis of complex molecules. However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the critical role of Personal Protective Equipment (PPE) to ensure the well-being of researchers and scientists. Our aim is to build a foundation of trust by delivering value that extends beyond the product itself, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Risks: The "Why" Behind the Precautions
This compound, as a substituted oxetane, possesses a strained four-membered ether ring. This structural feature is key to its synthetic utility but also dictates its primary hazards. A thorough risk assessment is the cornerstone of safe handling.
Key Hazards Associated with this compound:
-
Skin and Eye Irritation: Safety Data Sheets (SDS) for 2-phenyloxetane and related compounds consistently highlight that it can cause skin irritation and serious eye irritation[1][2]. Direct contact with the liquid or its vapors can lead to redness, pain, and potential damage to tissues.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory irritation[1][2]. Handling the compound in a well-ventilated area is crucial to minimize exposure.
-
Harmful if Swallowed: The substance is classified as harmful if ingested[1][3]. Accidental ingestion can lead to adverse health effects.
-
Peroxide Formation: Like many ethers, oxetanes are susceptible to the formation of explosive peroxides upon prolonged exposure to air and light[4][5][6]. These peroxides can detonate when subjected to heat, friction, or shock. It is imperative to date containers upon receipt and opening and to test for peroxides regularly, especially before any distillation or concentration steps[6][7].
Core Personal Protective Equipment for Routine Handling
For routine laboratory operations involving small quantities of this compound under well-controlled conditions (e.g., in a certified chemical fume hood), the following PPE is mandatory.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield should be worn over safety glasses if there is a significant splash hazard. | Protects against accidental splashes that can cause serious eye irritation or damage[1][2]. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact, which can cause irritation[8][9]. It is crucial to use proper glove removal technique to avoid contaminating the skin[8]. |
| Body Protection | A flame-resistant lab coat. | Provides a barrier against minor spills and splashes, protecting personal clothing and underlying skin. |
Enhanced Protective Measures for High-Risk Scenarios
For operations involving larger quantities, elevated temperatures, or a higher potential for aerosol generation, an upgraded PPE protocol is essential.
| PPE Component | Specification | Rationale |
| Respiratory Protection | A government-approved respirator with an appropriate organic vapor cartridge. | Required when engineering controls (like a fume hood) are insufficient to maintain exposure below acceptable limits or during spill cleanup[8]. |
| Hand Protection | Thicker, chemical-resistant gloves (e.g., Butyl rubber or Viton™) worn over a thinner pair of nitrile gloves (double-gloving). | Provides enhanced protection against prolonged chemical contact and potential permeation. Changing the outer glove frequently is recommended[10]. |
| Body Protection | A chemical-resistant apron worn over a flame-resistant lab coat. | Offers an additional layer of protection against significant spills and splashes of corrosive or reactive materials. |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the inner pair of gloves, followed by the outer, more resistant pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Lab Coat and Apron: Remove the lab coat and apron by rolling them away from the body, ensuring not to touch the exterior.
-
Face Shield and Goggles: Remove by handling the headband or earpieces.
-
Respirator (if worn): Remove without touching the front of the mask.
-
Inner Gloves: Remove the inner gloves using the same careful technique as the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE[4].
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram outlines the logical process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures: Spill and Exposure Response
Immediate and correct action is vital in the event of a spill or exposure.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Secure the Area: Prevent entry to the spill area. Remove all ignition sources.
-
Don Appropriate PPE: For significant spills, this may include a full-face respirator with organic vapor cartridges, a chemical-resistant suit, and heavy-duty gloves.
-
Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal[2].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][8].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes[2][8]. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8].
Disposal of Contaminated PPE and Chemical Waste
All waste generated from the handling of this compound, including contaminated PPE and residual chemical, must be treated as hazardous waste.
-
Contaminated PPE: Disposable gloves, aprons, and other contaminated items should be placed in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a properly labeled, sealed container.
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[2][11][12]. Do not dispose of this chemical down the drain[13].
By adhering to these guidelines, researchers can confidently and safely handle this compound, harnessing its synthetic potential while minimizing risk. A culture of safety, built on a thorough understanding of the materials we work with, is the bedrock of innovative and responsible science.
References
-
PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Phenyloxirane and its isomers: Human health tier II assessment. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
Environmental Health & Safety, Carnegie Mellon University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]
-
Safety & Risk Services, The University of British Columbia. (2017, November 27). Working Safely with Peroxide Forming Compounds. Retrieved from [Link]
-
University of St Andrews. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Laboratory Safety Guideline - Diethyl Ether. Retrieved from [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Tulane University, Office of Environmental Health and Safety. (2023, June 27). FACT SHEET: Hazardous Waste Disposal. Retrieved from [Link]
-
Concordia University. (n.d.). “Peroxide-Forming Chemicals” Safety Guidelines. Retrieved from [Link]
-
Emory University, Environmental Health and Safety Office. (2025-2026). EHSO Manual - 5 - Chemical Hazards. Retrieved from [Link]
-
ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]
-
The University of Edinburgh. (n.d.). Ether: It's hazards and safe use. Retrieved from [Link]
-
Western Sydney University. (n.d.). Ethers and peroxide forming compounds. Retrieved from [Link]
-
Workplace Safety. (2024, June 5). Top 4 Essential PPE for Handling Hazardous Chemicals Safely [Video]. YouTube. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 5. ehs.tcu.edu [ehs.tcu.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. oehs.tulane.edu [oehs.tulane.edu]
- 13. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
